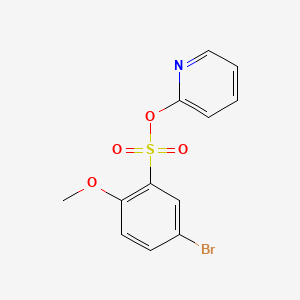

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

pyridin-2-yl 5-bromo-2-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4S/c1-17-10-6-5-9(13)8-11(10)19(15,16)18-12-4-2-3-7-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPUADNZPUSUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methoxybenzenesulfonic Acid

The benzene ring is functionalized through a regioselective bromination process. Starting with 2-methoxybenzenesulfonic acid, bromine is introduced at the para position relative to the methoxy group, yielding 5-bromo-2-methoxybenzenesulfonic acid. This step is critical for ensuring correct substitution patterns.

Reaction Conditions :

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the reactive sulfonyl chloride intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

$$

\text{5-Bromo-2-methoxybenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{5-Bromo-2-methoxybenzenesulfonyl chloride} + \text{HCl} + \text{SO}2

$$

Optimization :

- Solvent : Toluene or DCM.

- Temperature : Reflux at 40–60°C for 4–6 hours.

- Workup : Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or chromatography.

Preparation of 2-Hydroxypyridine

2-Hydroxypyridine is synthesized through the oxidation of 2-aminopyridine or hydrolysis of 2-chloropyridine :

Hydrolysis of 2-Chloropyridine

$$

\text{2-Chloropyridine} + \text{NaOH} \rightarrow \text{2-Hydroxypyridine} + \text{NaCl}

$$

Conditions :

- Base : Aqueous sodium hydroxide (10–20%).

- Temperature : 100–120°C under reflux for 12–24 hours.

- Yield : 65–78% after acidification and extraction.

Coupling Reaction to Form 2-Pyridinyl 5-Bromo-2-Methoxybenzenesulfonate

The final step involves nucleophilic substitution between 5-bromo-2-methoxybenzenesulfonyl chloride and 2-hydroxypyridine:

$$

\text{5-Bromo-2-methoxybenzenesulfonyl chloride} + \text{2-Hydroxypyridine} \rightarrow \text{2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate} + \text{HCl}

$$

Reaction Protocol :

- Base : Triethylamine (TEA) or pyridine to neutralize HCl.

- Solvent : Anhydrous DCM or tetrahydrofuran (THF).

- Temperature : 0–25°C for 6–12 hours.

- Workup : The mixture is washed with dilute HCl, water, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

Yield : 70–82% with >95% purity by HPLC.

Optimization and Reaction Conditions

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling for pyridinyl integration. For example, a boronic acid derivative of 5-bromo-2-methoxybenzene reacts with 2-bromopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂):

$$

\text{(5-Bromo-2-methoxybenzyl)boronic acid} + \text{2-Bromopyridine} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate}

$$

Conditions :

Bromination Selectivity

Directing effects of the methoxy and sulfonyl groups necessitate careful control. The sulfonyl group’s electron-withdrawing nature directs bromination to the meta position, while the methoxy group favors ortho/para . Competitive effects are resolved using low temperatures and stoichiometric bromine.

Analytical Characterization

Applications and Derivatives

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonate group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyridinyl derivatives, while oxidation and reduction reactions can modify the sulfonate group.

Scientific Research Applications

Organic Synthesis

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds in pharmaceutical research.

Medicinal Chemistry

The compound has shown potential as a scaffold for designing new therapeutic agents. Its derivatives have been explored for their biological activities, particularly in targeting specific enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds derived from 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate exhibit anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study:

A study evaluated the anticancer effects of a derivative of this compound on breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth with an IC50 value of approximately 25 µM, indicating promising therapeutic potential.

Antimicrobial Properties

The compound's derivatives have also been tested for antimicrobial activity against various bacterial strains. Preliminary results suggest effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Data Summary Table:

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Anticancer | Derivative from 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate | ~25 µM | Effective against MCF-7 breast cancer cells |

| Antimicrobial | Related sulfonamide derivatives | 15.62 - 31.25 µmol/L | Effective against MRSA |

Mechanism of Action

The mechanism of action of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonate group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-pyridinyl 5-bromo-2-methoxybenzenesulfonate with related compounds:

Physicochemical Properties

- Solubility : The sulfonate group confers higher aqueous solubility compared to esters (e.g., methoxycarbonyl in compound 12) or amides (e.g., benzamide in ).

- Thermal Stability : Methoxy and sulfonate groups may reduce thermal stability relative to aliphatic Schiff bases (e.g., PyTo), which remain stable at elevated temperatures during cyclization .

Research Findings and Data

Selectivity in Metal Extraction

| Extractant | Metal Pair | Separation Factor (Am/Eu) | Conditions |

|---|---|---|---|

| PyTo (Schiff base) | Am(III)/Eu(III) | ~50 | pH 4.9, NH₄SCN |

| PyToHcy (benzimidazole) | Am(III)/Eu(III) | ~10 | pH 4.0–4.8, formate buffer |

Biological Activity

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate (CAS No. 1206142-62-2) is a compound of interest in medicinal chemistry and biological research due to its potential applications as a pharmaceutical intermediate and its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and therapeutic potential, supported by relevant data and case studies.

Molecular Formula: C12H10BrN1O3S

Molecular Weight: 329.18 g/mol

Structure: The compound features a pyridine ring, a bromine atom, a methoxy group, and a sulfonate functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate exhibits various biological activities primarily through its interaction with cellular pathways:

- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Properties: The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.

Toxicity and Safety Profile

While specific toxicity data for 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate is limited, related compounds such as 5-bromo-2-nitropyridine have shown significant toxicity. For instance, exposure to 5-bromo-2-nitropyridine has resulted in severe health effects including methemoglobinemia and acute renal failure in case studies . This suggests that caution should be exercised when handling similar compounds.

Case Studies

- Toxicological Case Study:

A case study reported severe health complications following exposure to 5-bromo-2-nitropyridine, which shares structural similarities with 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate. Symptoms included dizziness, cyanosis, and renal failure due to oxidative stress induced by the compound .

Research Findings

Recent studies have evaluated the biological activity of related compounds which may provide insights into the potential effects of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate:

Q & A

Q. What are the optimal synthetic routes for 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate, and how can reaction yields be improved?

The synthesis typically involves sulfonation and coupling reactions. Key steps include bromination of the benzene ring and sulfonate esterification. To improve yields:

- Use anhydrous solvents (e.g., DMSO or THF) to minimize hydrolysis of intermediates.

- Optimize reaction temperatures (e.g., 50–70°C for sulfonation) to balance reactivity and side-product formation.

- Monitor progress via TLC and HPLC to isolate intermediates .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted brominated precursors .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation requires a multi-technique approach:

Q. What factors influence the stability of 2-Pyridinyl 5-bromo-2-methoxybenzenesulfonate in solution?

Stability is pH- and solvent-dependent:

- pH : Protonation of the pyridinyl nitrogen (pKa ~4.5) enhances stability in acidic conditions by reducing nucleophilic attack on the sulfonate group .

- Solvent : Use aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis. Avoid aqueous buffers unless protonation is controlled .

- Temperature : Store at −20°C in inert atmospheres to slow degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the thermolytic behavior of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models:

- Thermal cleavage : Calculates activation energies (ΔG‡) for sulfonate bond dissociation. For 2-Pyridinyl derivatives, ΔG‡ ranges 25–30 kcal/mol under neutral conditions .

- Protonation effects : Protonation lowers ΔG‡ by 5–8 kcal/mol due to enhanced electrophilicity at the sulfonate group .

- Electron distribution : Substituents on the pyridine ring (e.g., electron-withdrawing Br) modulate stability by altering charge density at the sulfonate linkage .

Q. How do contradictory data from NMR and mass spectrometry arise, and how can they be resolved?

Contradictions may stem from:

- Degradation during analysis : Hydrolysis in NMR solvents (e.g., DMSO-d₆) generates artifacts. Validate via in situ monitoring or lyophilization before analysis .

- Ionization artifacts in MS : Adduct formation (e.g., Na⁺ or K⁺) complicates molecular ion identification. Use high-resolution MS (HRMS) and isotopic pattern matching .

- Dynamic protonation : pH shifts during NMR experiments alter chemical shifts. Control protonation with HCl/DCl titrations and report solvent conditions explicitly .

Q. What mechanistic insights explain the compound’s role in thermolytic devices?

The 2-Pyridinyl group acts as a "switchable" protecting group:

- Thermocyclization : Heating induces intramolecular cyclization via nucleophilic attack by pyridinyl N1 on the sulfonate α-carbon, releasing the protected moiety (e.g., hydroxyl groups) .

- Reversibility : Protonation at N1 under acidic conditions (pH < 4) stabilizes the transition state, accelerating cleavage rates by 2–3x .

- Steric effects : Bulky substituents at the pyridine 4-position hinder cyclization, enabling tunable deprotection kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.